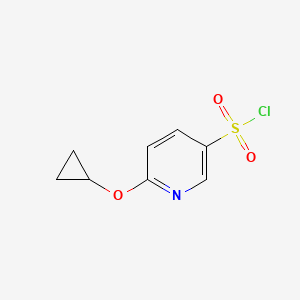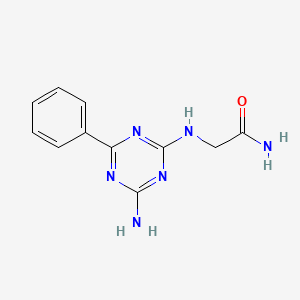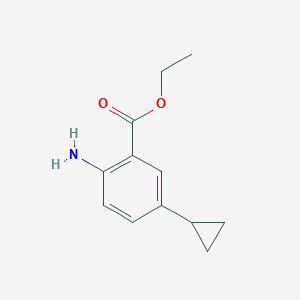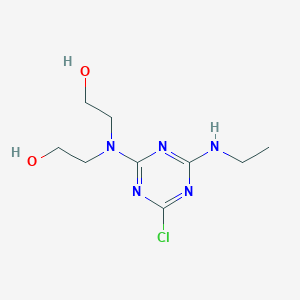
Tris(2,2'-bipyrazine)ruthenium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(2,2’-bipyrazine)ruthenium is a coordination compound that has garnered significant interest in the field of chemistry due to its unique photophysical and electrochemical properties. This compound consists of a ruthenium ion coordinated to three 2,2’-bipyrazine ligands, forming a complex that exhibits remarkable stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2,2’-bipyrazine)ruthenium typically involves the reaction of ruthenium trichloride with 2,2’-bipyrazine in the presence of a suitable reducing agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation. The mixture is heated under reflux conditions, and the product is purified through recrystallization or chromatography techniques.
Industrial Production Methods
While specific industrial production methods for Tris(2,2’-bipyrazine)ruthenium are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Tris(2,2’-bipyrazine)ruthenium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states using strong oxidizing agents.
Reduction: It can be reduced to lower oxidation states using reducing agents.
Substitution: Ligand substitution reactions can occur, where one or more 2,2’-bipyrazine ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and cerium ammonium nitrate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand substitution reactions typically require the presence of a competing ligand and may be facilitated by heating or the use of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state complexes, while reduction may produce lower oxidation state species. Substitution reactions result in new coordination compounds with different ligands.
Wissenschaftliche Forschungsanwendungen
Tris(2,2’-bipyrazine)ruthenium has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic and inorganic reactions, including photoredox catalysis and electron transfer processes.
Biology: The compound is studied for its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Medicine: Research is ongoing into its use as a diagnostic agent in imaging techniques due to its luminescent properties.
Industry: It is utilized in the development of electrochemical sensors and devices, such as light-emitting diodes (LEDs) and solar cells.
Wirkmechanismus
The mechanism by which Tris(2,2’-bipyrazine)ruthenium exerts its effects involves its ability to undergo photoinduced electron transfer reactions. Upon absorption of light, the compound transitions to an excited state, which can then participate in redox reactions. This property is exploited in applications such as photoredox catalysis and photodynamic therapy. The molecular targets and pathways involved include the interaction with electron-rich or electron-deficient species, facilitating various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(2,2’-bipyridine)ruthenium: Another well-known ruthenium complex with similar photophysical properties but different ligand structure.
Tris(1,10-phenanthroline)ruthenium: A ruthenium complex with 1,10-phenanthroline ligands, known for its use in electrochemical and photochemical applications.
Uniqueness
Tris(2,2’-bipyrazine)ruthenium is unique due to its specific ligand structure, which imparts distinct electronic and steric properties. This uniqueness allows for tailored reactivity and selectivity in various chemical processes, making it a valuable compound in both research and industrial applications.
Eigenschaften
Molekularformel |
C24H18N12Ru+ |
|---|---|
Molekulargewicht |
575.6 g/mol |
IUPAC-Name |
2-pyrazin-2-ylpyrazine;ruthenium(1+) |
InChI |
InChI=1S/3C8H6N4.Ru/c3*1-3-11-7(5-9-1)8-6-10-2-4-12-8;/h3*1-6H;/q;;;+1 |
InChI-Schlüssel |
UGUGYAYNJAOVKK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C=N1)C2=NC=CN=C2.C1=CN=C(C=N1)C2=NC=CN=C2.C1=CN=C(C=N1)C2=NC=CN=C2.[Ru+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Chloro-[3,3'-bipyridine]-5-carbaldehyde](/img/structure/B13130944.png)


![7-(Methylthio)benzo[d]isoxazol-3-amine](/img/structure/B13130954.png)


![6-(1H-Benzo[d]imidazol-2-yl)pyridin-3-amine](/img/structure/B13130972.png)
![1-[2-Methyl-5-(p-anisyl)-3-thienyl]-2,3,3,4,4,5,5-heptafluoro-1-cyclopentene](/img/structure/B13130978.png)

![2,4-Dimethyl-2H-benzo[d][1,2,3]triazole](/img/structure/B13130989.png)
![2,3,5,6,8,9,11,12-Octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine-14,17-dicarboxylic acid](/img/structure/B13130996.png)


![Ethyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13131029.png)
